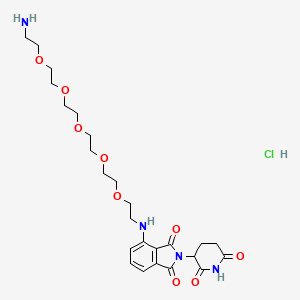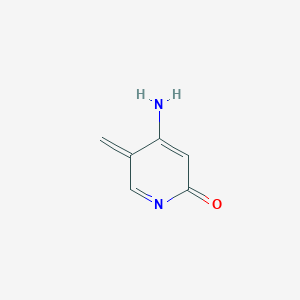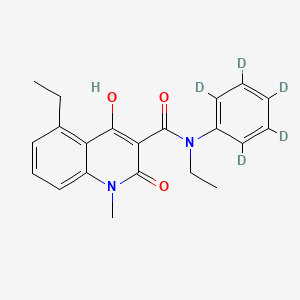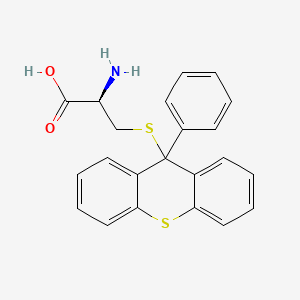
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan is a complex chemical compound primarily used as a drug-linker conjugate in antibody-drug conjugates (ADCs). This compound combines the properties of cyclooctyne, polyethylene glycol (PEG), valine-citrulline (VC), para-aminobenzyloxycarbonyl (PAB), glycine-glycine (Gly-Gly), and exatecan, a potent topoisomerase I inhibitor. The unique structure of this compound allows it to be used in targeted cancer therapies, where it delivers cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of cyclooctyne derivatives, followed by the conjugation of PEG4, VC, PAB, and Gly-Gly sequences. The final step involves the attachment of exatecan to the linker molecule. Each step requires precise control of temperature, pH, and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the final product meets stringent purity standards .
化学反応の分析
Types of Reactions
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in click chemistry reactions.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of ADCs for targeted cancer therapy, delivering cytotoxic agents directly to cancer cells.
Industry: Utilized in the production of specialized pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan involves its role as a drug-linker conjugate in ADCs. The compound binds to specific antigens on the surface of cancer cells, facilitating the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing exatecan, which inhibits topoisomerase I, leading to DNA damage and cell death. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment .
類似化合物との比較
Similar Compounds
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Doxorubicin: Another ADC drug-linker conjugate, but with doxorubicin as the cytotoxic agent.
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Auristatin: Similar structure but uses auristatin as the cytotoxic agent.
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Maytansinoid: Uses maytansinoid as the cytotoxic agent.
Uniqueness
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan is unique due to its use of exatecan, a potent topoisomerase I inhibitor, which provides a distinct mechanism of action compared to other ADC drug-linker conjugates. This uniqueness allows for targeted delivery and effective treatment of specific cancer types .
特性
分子式 |
C69H90FN11O19 |
|---|---|
分子量 |
1396.5 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C69H90FN11O19/c1-5-69(92)49-32-54-62-47(35-81(54)65(88)48(49)37-99-66(69)89)60-51(20-19-46-42(4)50(70)33-53(78-62)59(46)60)77-58(85)38-97-40-75-56(83)34-74-68(91)100-36-43-15-17-44(18-16-43)76-63(86)52(14-11-22-73-67(71)90)79-64(87)61(41(2)3)80-55(82)21-24-93-26-28-95-30-31-96-29-27-94-25-23-72-57(84)39-98-45-12-9-7-6-8-10-13-45/h15-18,32-33,41,45,51-52,61,92H,5-9,11-12,14,19-31,34-40H2,1-4H3,(H,72,84)(H,74,91)(H,75,83)(H,76,86)(H,77,85)(H,79,87)(H,80,82)(H3,71,73,90)/t45?,51-,52-,61-,69-/m0/s1 |
InChIキー |
QODUAYOFZUVKPU-HPLXPLKLSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)COC8CCCCCC#C8)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)COC8CCCCCC#C8)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)




![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)


